3-(ベンジルアミノ)キヌクリジン

概要

説明

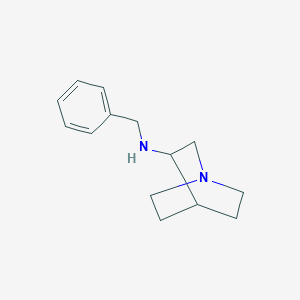

3-(Benzylamino)quinuclidine is a heterocyclic organic compound with the molecular formula C14H20N2 . It belongs to the class of quinuclidines, which are bicyclic nitrogen-containing compounds that exhibit diverse biological activities.

Synthesis Analysis

The synthesis of racemic and enantiomerically pure N-p-methylbenzyl-3- and N-p-chlorobenzylbenzamidoquinuclidinium bromides has been described . These compounds were prepared from racemic or enantiomerically pure 3-benzamidoquinuclidines using the appropriate quaternization reagents: p-methyl-benzyl bromide .Molecular Structure Analysis

The molecular weight of 3-(Benzylamino)quinuclidine is 216.3220 . The IUPAC Standard InChI is InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-15-14-11-16-8-6-13(14)7-9-16/h1-5,13-15H,6-11H2 .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Benzylamino)quinuclidine include a molecular weight of 216.3220 .科学的研究の応用

分子構造と性質

“3-(ベンジルアミノ)キヌクリジン”は、分子式C14H20N2、分子量216.3220です . この構造は複雑であり、2次元または3次元のモデルで表現できます .

合成

“3-(ベンジルアミノ)キヌクリジン”の合成には、QOHまたはQNOHと適切なアルキルブロミドを乾燥アセトン中で反応させる方法が用いられます。 ビス第4級誘導体は、適切な3-置換キヌクリジンと1,8-ジブロモオクタンまたは1,10-ジブロモデカンを乾燥メタノール中で反応させることにより調製されました .

潜在的な抗コリンエステラーゼ薬

“3-(ベンジルアミノ)キヌクリジン”は、潜在的な抗コリンエステラーゼ薬として注目されています。 コリン作動系は、神経伝達物質であるアセチルコリン(ACh)に依存しており、筋肉の収縮、認知、自律神経系の調節に重要な役割を果たしています . アセチルコリンエステラーゼ(AChE)とブチリルコリンエステラーゼ(BChE)は、AChを加水分解する酵素であり、コリン作動系の活性を微調整することができます。そのため、これらの酵素は、さまざまな病状を治療するための優れた薬理学的標的となります .

AChEとBChEの阻害

“3-(ベンジルアミノ)キヌクリジン”とその誘導体は、マイクロモル範囲(K = 0.26 − 156.2 μM)でAChEとBChEの両方を阻害することが示されています。 2つのビス第4級誘導体で最も強い阻害活性が観察されました .

細胞生存率への影響

潜在的な治療薬としての応用における安全性評価のために、“3-(ベンジルアミノ)キヌクリジン”が細胞生存率に与える影響が分析されました。 モノ第4級キヌクリジン誘導体、特にC12〜C16アルキル鎖を持つ誘導体では、7〜200 μMの範囲で細胞毒性効果が観察されました .

今後の展開

キヌクリジンコアは、コリンエステラーゼ結合のための優れたスキャフォールドであり、2つのビス第4級キヌクリジン誘導体は、コリン作動系に作用する薬物としてさらなる調査に値する候補と考えられます . ただし、モノ第4級キヌクリジン誘導体中の遊離長鎖アルキル鎖によって引き起こされる可能性のある特定の細胞関連効果は、今後のN-アルキル第4級キヌクリジン誘導体の構造改良において無視することはできません .

Safety and Hazards

作用機序

Target of Action

The primary target of 3-(Benzylamino)quinuclidine is the Filamenting temperature-sensitive mutant Z (FtsZ) protein . FtsZ is an essential cell division protein that cooperates in the formation of the cytokinetic Z-ring in most bacteria . It has been recognized as a promising antimicrobial drug target .

Mode of Action

3-(Benzylamino)quinuclidine interacts with its target, the FtsZ protein, by inhibiting its function . This compound prevents the formation of FtsZ protofilaments, impairing the formation of the Z-ring, and thus inhibits bacterial division .

Biochemical Pathways

The biochemical pathway primarily affected by 3-(Benzylamino)quinuclidine is the bacterial cell division process . By inhibiting the function of the FtsZ protein, this compound disrupts the formation of the cytokinetic Z-ring, a crucial structure in bacterial cell division . This disruption leads to the inhibition of bacterial division, affecting the growth and proliferation of bacteria .

Result of Action

The result of 3-(Benzylamino)quinuclidine’s action is the inhibition of bacterial division . This leads to a decrease in the growth and proliferation of bacteria, making it an effective antimicrobial agent . It has been found to be active against multiple antibiotic-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus .

生化学分析

Biochemical Properties

3-(Benzylamino)quinuclidine plays a significant role in biochemical reactions, particularly in the inhibition of cholinesterase enzymes. It has been shown to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for hydrolyzing the neurotransmitter acetylcholine . The inhibition of these enzymes by 3-(Benzylamino)quinuclidine can modulate cholinergic signaling, which is crucial for muscle contraction, cognition, and autonomic nervous system regulation. The nature of these interactions involves the binding of 3-(Benzylamino)quinuclidine to the active site of the enzymes, thereby preventing the breakdown of acetylcholine and prolonging its action.

Cellular Effects

3-(Benzylamino)quinuclidine has been observed to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the viability of certain cell lines by inducing cytotoxic effects at higher concentrations . Additionally, 3-(Benzylamino)quinuclidine can impact mitochondrial membrane potential and lead to the release of lactate dehydrogenase (LDH), indicating cellular stress and damage.

Molecular Mechanism

The molecular mechanism of action of 3-(Benzylamino)quinuclidine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition can result in prolonged cholinergic signaling, which may have therapeutic implications for conditions such as Alzheimer’s disease. Additionally, 3-(Benzylamino)quinuclidine may influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Benzylamino)quinuclidine can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to 3-(Benzylamino)quinuclidine in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity. These temporal effects are important considerations for the compound’s application in biochemical research and therapeutic development.

Dosage Effects in Animal Models

The effects of 3-(Benzylamino)quinuclidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cholinergic signaling and improved cognitive function . At higher doses, 3-(Benzylamino)quinuclidine can induce toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

3-(Benzylamino)quinuclidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processes such as oxidation and conjugation, which can influence its pharmacokinetics and biological activity . These metabolic pathways may also affect the levels of metabolites and the overall metabolic flux within cells. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of 3-(Benzylamino)quinuclidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic efficacy. Additionally, the interaction of 3-(Benzylamino)quinuclidine with transport proteins may affect its bioavailability and distribution in vivo.

Subcellular Localization

3-(Benzylamino)quinuclidine exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 3-(Benzylamino)quinuclidine is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications.

特性

IUPAC Name |

N-benzyl-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-15-14-11-16-8-6-13(14)7-9-16/h1-5,13-15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCRQEPTJNQZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294074 | |

| Record name | 3-(Benzylamino)quinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6530-11-6 | |

| Record name | MLS002695233 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Benzylamino)quinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What led researchers to investigate 2-benzylidene- and 2-benzyl-3-benzylaminoquinuclidine derivatives as potential neurokinin receptor antagonists?

A1: Researchers utilized molecular modeling studies based on the known potent NK-1 antagonist CP-96,345. This approach led to the identification of the 2-benzylidene- and 2-benzyl-3-benzylaminoquinuclidine derivatives as potential antagonists for neurokinin receptor subtypes. []

Q2: What is the structure-activity relationship (SAR) observed for these compounds and their activity on neurokinin receptors?

A2: While the synthesized compounds showed moderate potency on the three neurokinin receptors, their overall potency remained low. The study suggests that the low potency might be attributed to the specific Z/E isomerism exhibited by these derivatives, as confirmed through X-ray analysis. [] Further research is needed to fully elucidate the SAR and explore modifications that could enhance their potency and selectivity towards specific neurokinin receptor subtypes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)

![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)